molecular formula C12H18N2O3S B4615022 N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea

N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea

Cat. No.: B4615022
M. Wt: 270.35 g/mol
InChI Key: ZZURWJSNLJWKNU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.10381361 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Stress and Radical Scavenging

  • Thioureas, including derivatives similar to N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea, are known for their ability to scavenge hydroxyl radicals and protect against oxidative stress. This makes them useful in studying the role of hydroxyl radicals in biological damage and diseases (Wasil et al., 1987).

Chemical Structure and Interaction Studies

  • Research on aryl thiourea derivatives, similar to this compound, has focused on their structural characteristics and interactions with metals, such as copper, to form complexes. These studies provide insights into their potential applications in biochemistry and materials science (Tadjarodi et al., 2007).

Antioxidant Effects and Copper Binding

  • Thiourea compounds have been investigated for their antioxidant effects and their ability to form redox-inactive complexes with copper ions. This property is significant for their potential use in mitigating copper-induced oxidative damage in biological systems (Zhu et al., 2002).

Application in Coordination Chemistry

  • Thiourea derivatives are utilized in coordination chemistry, particularly in the synthesis of polynuclear oxorhenium(V) complexes. Their unique binding properties make them suitable for constructing complex molecular architectures (Nguyen et al., 2011).

Biological Activities and Drug Design

  • Some thiourea derivatives have shown promising biological activities, such as antiviral and antimicrobial effects. Their structural properties and interactions with biological molecules are of interest in drug design and medicinal chemistry (Rashan et al., 1991).

Hydrogen Bonding and Crystal Structure

  • The study of substituted thioureas, including those with dimethoxyphenyl groups, focuses on their hydrogen bonding characteristics and crystal structures. These properties are relevant to their potential applications in materials science and molecular engineering (Venkatachalam et al., 2005).

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-15-7-6-13-12(18)14-10-5-4-9(16-2)8-11(10)17-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZURWJSNLJWKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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